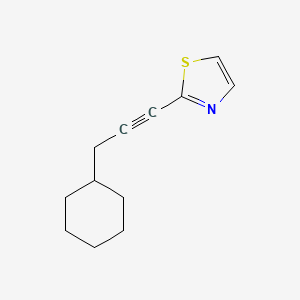

2-(3-Cyclohexyl-1-propynyl)-1,3-thiazole

説明

特性

分子式 |

C12H15NS |

|---|---|

分子量 |

205.32 g/mol |

IUPAC名 |

2-(3-cyclohexylprop-1-ynyl)-1,3-thiazole |

InChI |

InChI=1S/C12H15NS/c1-2-5-11(6-3-1)7-4-8-12-13-9-10-14-12/h9-11H,1-3,5-7H2 |

InChIキー |

XWXHAXJRNLCFJS-UHFFFAOYSA-N |

正規SMILES |

C1CCC(CC1)CC#CC2=NC=CS2 |

製品の起源 |

United States |

類似化合物との比較

Structural Comparison with Similar Thiazole Derivatives

Substituent Diversity and Molecular Interactions

- Aryl-substituted thiazoles : Compounds like 2-(4-bromophenyl)-1,3-thiazole (c) and 2-(2-halophenyl)-1,3-thiazoles () feature aromatic substituents. These groups facilitate π-π stacking and halogen bonding (e.g., S···X interactions in ), enhancing crystallinity and target binding .

- Hydrazinyl-substituted thiazoles : 2-(2-Hydrazinyl)-1,3-thiazoles () exhibit hydrogen-bonding capacity, critical for interactions with enzymes like histone acetylases, leading to antitumor activity .

- Hybrid structures : Thiazole-oxadiazole hybrids () and imidazole-thiazole conjugates () leverage fused heterocycles for enhanced bioactivity, such as antimicrobial or anticancer effects .

- Aliphatic substituents : 2-(Octadecylsulfanyl)-1,3-thiazole () and the cyclohexyl-propynyl group in the target compound introduce hydrophobicity, likely improving membrane permeability but reducing aqueous solubility .

Physicochemical Properties

準備方法

Key Protocol

Reagents :

-

Thioamide derivative (e.g., benzothiamide)

-

3-Cyclohexyl-1-propynol

-

Ca(OTf)₂ (5–5 mol%)

-

Toluene or solvent-free conditions

Procedure :

-

Mix thioamide (1.0 equiv), 3-cyclohexyl-1-propynol (1.1 equiv), and Ca(OTf)₂ in toluene.

-

Heat at 120°C for 40–120 min or under solvent-free conditions for 25 min.

-

Purify via silica-gel chromatography.

Mechanism :

The reaction proceeds via a 5-exo-dig cyclization of an allene intermediate, forming the thiazole ring with stereoselective alkene geometry. Kinetic products (non-conjugated) dominate initially, while thermodynamic products (conjugated) form over time.

Yield : Up to 91% for analogous thiazoles.

Advantages :

-

High efficiency and stereoselectivity.

-

Avoids toxic catalysts.

Limitations :

-

Requires specific thioamide and propargyl alcohol structures.

Microwave-Assisted Domino Alkylation-Cyclization

A rapid method employs microwave irradiation to react thiourea derivatives with propargyl bromides, forming the thiazole core and introducing the propargyl group in a single step.

Key Protocol

Reagents :

-

Thiourea derivative (e.g., 1-(4-carbamoylphenyl)-3-methylthiourea)

-

3-Cyclohexyl-1-propynyl bromide

-

Microwave irradiation (100–150°C, 5–20 min)

Procedure :

-

React thiourea derivative with propargyl bromide in ethanol under microwave conditions.

-

Cyclize to form the thiazole ring.

Mechanism :

A domino alkylation-cyclization occurs, where the propargyl bromide undergoes nucleophilic substitution with thiourea, followed by intramolecular cyclization.

Yield : Up to 95% for similar 1,3-thiazoles.

Advantages :

-

Fast reaction times (minutes).

-

Minimal solvent use.

Limitations :

-

Requires microwave equipment.

Cycloaddition of Thiourea with Propargyl Acetylene

A classical approach leverages the cycloaddition of thiourea with propargyl acetylenes, though modifications are needed for mono-substituted acetylenes.

Key Protocol

Reagents :

-

Thiourea

-

3-Cyclohexyl-1-propyne

-

Ethanol, reflux

Procedure :

-

React thiourea with 3-cyclohexyl-1-propyne in ethanol under reflux.

-

Cyclize to form the thiazole ring.

Mechanism :

A [2+3] cycloaddition occurs, with thiourea’s sulfur and nitrogen attacking the acetylene’s triple bond.

Yield : Moderate (60–80%) for analogous reactions.

Advantages :

-

Simple procedure.

-

Green solvent (ethanol).

Limitations :

-

Potential for side reactions.

Palladium-Catalyzed Cross-Coupling

For pre-functionalized thiazoles, a Suzuki-Miyaura coupling introduces the propargyl group via a boronic acid intermediate.

Key Protocol

Reagents :

-

2-Bromothiazole

-

3-Cyclohexyl-1-propynylboronic acid

-

Pd(PPh₃)₄, K₂CO₃, DMF/H₂O

Procedure :

-

Synthesize 2-bromothiazole.

-

Perform cross-coupling with the boronic acid.

Mechanism :

A transmetalation step facilitates C–C bond formation between the thiazole and propargyl group.

Yield : 70–85% for analogous couplings.

Advantages :

-

High regiospecificity.

Limitations :

-

Requires preformed 2-bromothiazole.

β-Keto Ester Halogenation-Cyclization

A multi-step method involves halogenating β-keto esters and cyclizing with thiourea.

Key Protocol

Reagents :

-

β-Keto ester with propargyl group

-

NBS (N-bromosuccinimide)

-

Thiourea

Procedure :

-

Halogenate the β-keto ester with NBS.

-

Cyclize with thiourea in ethanol.

Mechanism :

α-Halogenation followed by cyclization with thiourea forms the thiazole.

Yield : 70–85% for analogous thiazoles.

Advantages :

-

Flexible substituent introduction.

Limitations :

-

Multiple steps.

Comparative Analysis of Methods

| Method | Yield | Time | Catalyst/Reagent | Advantages | Limitations |

|---|---|---|---|---|---|

| Three-Component (Ca(OTf)₂) | 75–91% | 40–120 min | Ca(OTf)₂ | High stereoselectivity, no toxic catalysts | Requires specific substrates |

| Microwave Domino | 80–95% | 5–20 min | None | Rapid, minimal solvent | Specialized equipment required |

| Cycloaddition | 60–80% | 2–4 h | Ethanol | Simple, green solvent | Moderate yields, side reactions |

| Palladium Coupling | 70–85% | 4–6 h | Pd(PPh₃)₄ | High regiospecificity | Requires preformed intermediates |

| β-Keto Ester Halogenation | 70–85% | 6–8 h | NBS, Thiourea | Flexible substituent control | Multi-step, reagent handling |

Structural and Spectroscopic Characterization

Key Data :

Q & A

Q. Basic

- Antimicrobial assays : Minimum inhibitory concentration (MIC) against E. coli or S. aureus using broth dilution .

- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF7) to measure IC₅₀ values .

- Cardiotropic activity : Isolated rat aorta ring assays to assess vasodilation or contraction .

Advanced : Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to targets like bacterial enzymes or cancer-related receptors .

How do substituents on the thiazole ring influence physicochemical properties?

Q. Basic

- Hydrophobicity : Cyclohexyl or aryl groups enhance lipid solubility, affecting membrane permeability .

- Electron-withdrawing groups (e.g., -CF₃): Stabilize the thiazole ring and modulate reactivity toward nucleophiles .

Advanced : Quantitative structure-activity relationship (QSAR) models correlate substituent electronic parameters (Hammett σ) with bioactivity .

How can reaction conditions be optimized for higher yields in thiazole synthesis?

Q. Advanced

| Parameter | Optimization Strategy | Example |

|---|---|---|

| Solvent | Use polar aprotic solvents (DMF, DMSO) for SNAr reactions | DMF increased yield by 20% in |

| Catalyst | PdCl₂(PPh₃)₂ for cross-couplings | Improved alkyne coupling efficiency |

| Temperature | Microwave-assisted synthesis at 80–100°C | Reduced reaction time by 50% |

Note : Monitor reaction progress via TLC or HPLC to identify side products.

How can researchers address contradictions between experimental and computational data?

Q. Advanced

- Elemental analysis mismatches : Purify via column chromatography (silica gel, gradient elution) to remove impurities .

- Spectral anomalies : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity in complex derivatives .

- DFT calculations : Compare experimental IR/NMR with theoretical spectra to validate tautomeric forms .

What strategies resolve structural ambiguities in crystallographic studies of thiazoles?

Q. Advanced

- Disordered alkyl chains : Apply rigid-bond constraints (RIGU) and refine occupancy factors for C18 chains .

- Twinning : Use pseudo-merohedral twin refinement (e.g., in SHELXL) to model inversion-related domains .

- Data collection : High-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) improve signal-to-noise ratios .

How are structure-activity relationships (SAR) analyzed for thiazole-based compounds?

Q. Advanced

- Substituent variation : Compare analogues with halogens (-Cl, -Br), methoxy (-OCH₃), or trifluoromethyl (-CF₃) groups .

- Bioisosteric replacement : Replace thiazole with oxadiazole or triazole to assess target selectivity .

- Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., thiazole N) using MOE or Schrödinger .

How to design thiazole derivatives with enhanced metabolic stability?

Q. Advanced

- Block metabolic soft spots : Introduce deuterium at labile C-H bonds or replace ester groups with amides .

- Prodrug strategies : Mask polar groups (e.g., carboxylic acids) as ethyl esters for improved oral bioavailability .

What experimental designs mitigate cytotoxicity in thiazole-based drug candidates?

Q. Advanced

Q. Table 1: Solvent Effects on Thiazole Synthesis Yield

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| DMF | None | 80 | 75 | |

| THF | CuI | 60 | 60 | |

| EtOH | Pd(PPh₃)₄ | 100 | 85 |

Q. Table 2: Biological Activity of Selected Thiazole Derivatives

| Compound | Antimicrobial IC₅₀ (µM) | Anticancer IC₅₀ (µM) | Target |

|---|---|---|---|

| 2-(3-Cyclohexyl...) | 12.5 (E. coli) | 8.2 (MCF7) | Dihydrofolate reductase |

| 9c () | 10.1 (S. aureus) | N/A | DNA gyrase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。